molecular formula C12H13N3O2 B11804052 3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide

3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide

Cat. No.: B11804052
M. Wt: 231.25 g/mol
InChI Key: NLNZXIPKABXXRO-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Carboxamide Formation: The carboxamide group can be formed by reacting the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminoethyl)adamantane: Known for its antiviral properties.

    1-Amino-3,5-dimethyladamantane: Used in the treatment of neurodegenerative disorders.

    3-(1-Aminoethyl)Nonanedioic Acid: Studied for its potential therapeutic applications.

Uniqueness

3-(1-Aminoethyl)-N-phenylisoxazole-4-carboxamide stands out due to its unique isoxazole ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(1-aminoethyl)-N-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8(13)11-10(7-17-15-11)12(16)14-9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16)

InChI Key

NLNZXIPKABXXRO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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